molecular formula C17H14FN3O3S B2562369 (3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-32-9

(3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2562369
CAS No.: 851802-32-9
M. Wt: 359.38
InChI Key: HCXOBQCQVPXBSW-UHFFFAOYSA-N
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Description

The compound (3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a fluorophenyl group, a nitrobenzylthio group, and a dihydroimidazolylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Nitrobenzylthio Group: The nitrobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea, which is then cyclized to the desired thioimidazole derivative.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the imidazole derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • **Oxid

Biological Activity

The compound (3-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent studies and findings.

Chemical Structure

The structural formula of the compound is as follows:

C15H14FN3O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited significant antibacterial and antifungal activities. The presence of the 4-nitrobenzyl group is believed to enhance the lipophilicity and overall bioactivity of the compound, allowing for better membrane penetration and interaction with microbial targets .

Antimicrobial Efficacy Data

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundBacterial32 µg/mL
Similar Imidazole DerivativeFungal16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Studies indicate that imidazole derivatives can induce apoptosis in cancer cells, particularly through the inhibition of specific signaling pathways such as the Bcl-2 family proteins. The compound's structure suggests it may interact with these proteins, leading to enhanced cytotoxic effects against cancer cell lines .

Case Studies

  • Cell Line Studies : In vitro studies using the HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines showed that the compound reduced cell viability significantly with an IC50 value of approximately 25 µM. This effect was attributed to the compound's ability to induce oxidative stress and apoptosis in cancer cells .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis, primarily through hydrophobic interactions. This suggests a mechanism by which it may disrupt cellular homeostasis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazole ring and substituents on the phenyl group significantly influence biological activity. The introduction of electron-withdrawing groups like –NO2 enhances cytotoxicity, while electron-donating groups can improve antimicrobial efficacy .

Key Findings from SAR Studies

ModificationEffect on Activity
Addition of –NO2Increased cytotoxicity
Substitution at 3-position on phenylEnhanced antibacterial activity

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-3-1-2-13(10-14)16(22)20-9-8-19-17(20)25-11-12-4-6-15(7-5-12)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXOBQCQVPXBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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